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molecular formula C9H13NO2 B6602528 methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate CAS No. 65766-97-4

methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate

Cat. No. B6602528
M. Wt: 167.20 g/mol
InChI Key: UVBXXMJPMRHURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140793

Procedure details

A solution of hexan-2,5-dione (23 g.), glycine methyl ester hydrochloride (25 g.), and sodium acetate (16 g.) in acetic acid (100 cm3) was heated under reflux for 1 hour. The mixture was then poured into water, extracted with ether, and the ethereal phase washed with sodium carbonate solution, dried, and evaporated to yield a brown oil. The product was then distilled under vacuum to give methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate as a colourless oil which crystallised on standing. (22.1 g.) b.p. 123°-129° C./15 mm, m.p. 44°-46° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].Cl.[CH3:10][O:11][C:12](=[O:15])[CH2:13][NH2:14].C([O-])(=O)C.[Na+].O>C(O)(=O)C>[CH3:1][C:2]1[N:14]([CH2:13][C:12]([O:11][CH3:10])=[O:15])[C:5]([CH3:6])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the ethereal phase washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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